(5-氯-2-氟-3-甲氧基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

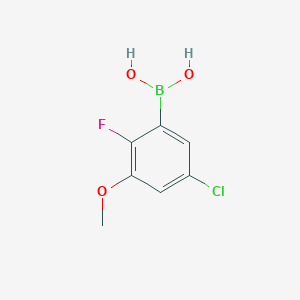

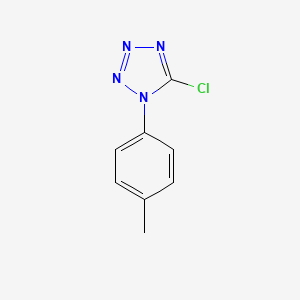

(5-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BClFO3 and its molecular weight is 204.39. The purity is usually 95%.

BenchChem offers high-quality (5-Chloro-2-fluoro-3-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-fluoro-3-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

荧光猝灭研究

对硼酸衍生物的研究,包括(5-氯-2-氟-3-甲氧基苯基)硼酸,已经探索了它们的荧光猝灭能力。研究了此类化合物与醇环境中的苯胺猝灭剂相互作用的能力,揭示了由氢键影响的分子相互作用和构象的重大见解。这项研究有助于我们了解硼酸衍生物中的荧光行为,这对于开发先进材料和传感器至关重要(Geethanjali 等人,2015 年)。

合成和有机材料应用

相关硼酸的合成过程展示了此类化合物在有机合成中的效用,特别是在烯烃、苯乙烯和联苯衍生物的构建中,对于天然产物和有机材料的生产具有重要意义。这强调了硼酸在促进复杂合成途径中的作用,突出了它们在工业生产和有机化学研究中的重要性(孙海霞等人,2015 年)。

与糖的结合相互作用

对(5-氯-2-氟-3-甲氧基苯基)硼酸与各种糖之间的结合相互作用的研究表明了显着的结合亲和力。这项研究对传感器和诊断的发展具有影响,因为选择性结合糖的能力可以利用在设计用于监测葡萄糖水平或检测其他生物相关分子的设备中(Bhavya 等人,2016 年)。

食品基质中果糖的特异性还原

硼酸在食品基质(如果汁)中选择性降低果糖水平的应用是一种改变糖含量而不影响其他成分的新方法。这项研究不仅开辟了食品加工和改良的新途径,还强调了通过这种创新方法减少果糖摄入的潜在健康益处(Pietsch & Richter,2016 年)。

光物理性质和溶剂变色性

对硼酸衍生物的光物理性质的研究,包括它们的溶剂变色行为,提供了对分子动力学和与各种溶剂相互作用的宝贵见解。这些研究是开发具有定制光学性质的新材料的基础,这些材料可以在光伏、传感器和有机电子领域找到应用(Muddapur 等人,2016 年)。

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

5-Chloro-2-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), a process known as transmetalation . This reaction forms a new carbon-carbon bond, allowing the synthesis of a wide range of organic compounds .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling, which is a key reaction in the synthesis of many biologically active compounds .

Pharmacokinetics

The pharmacokinetic properties of boronic acids, in general, can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

Boronic acids, in general, can influence various biological processes through their interactions with biological targets .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-fluoro-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but can react with strong oxidizing agents, strong acids, and strong bases . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

生化分析

Biochemical Properties

They are often used in Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds

Cellular Effects

Boronic acids are known to influence cell function in various ways, depending on their specific structures and the types of cells they interact with

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications .

属性

IUPAC Name |

(5-chloro-2-fluoro-3-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBYANORDVFFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2754288.png)

![Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2754294.png)

![3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754296.png)

![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2754298.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2754299.png)